molecular formula C17H24F2N6O B1671992 Gosogliptin CAS No. 869490-23-3

Gosogliptin

Cat. No.: B1671992
CAS No.: 869490-23-3
M. Wt: 366.4 g/mol
InChI Key: QWEWGXUTRTXFRF-KBPBESRZSA-N
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Description

Gosogliptin, also known by its trade name Saterex, is a drug used for the treatment of type II diabetes. It belongs to the class of dipeptidyl peptidase-4 inhibitors, commonly referred to as gliptins. This compound was discovered and developed by Pfizer and has been approved for use in Russia .

Mechanism of Action

Target of Action

Gosogliptin primarily targets Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism by inactivating incretin hormones, which are responsible for increasing insulin synthesis and release .

Mode of Action

This compound, as a DPP-4 inhibitor, prevents the inactivation of incretin hormones by DPP-4 . This results in increased insulin levels, decreased glucagon levels, and consequently, a reduction in blood glucose levels . It’s also suggested that this compound may inhibit Monoglyceride Lipase (MGL) , an enzyme involved in lipolysis and the release of free fatty acids .

Biochemical Pathways

By inhibiting DPP-4, this compound prolongs the action of incretin hormones, enhancing the insulinotropic effect, which leads to improved control of blood glucose levels . The potential inhibition of MGL by this compound could lead to a decrease in free fatty acid levels, which may improve insulin sensitivity and suppress inflammation .

Pharmacokinetics

It’s known that the pharmacokinetics of this compound have been studied in subjects with renal insufficiency .

Result of Action

The primary molecular effect of this compound is the inhibition of DPP-4, leading to increased levels of active incretin hormones . This results in enhanced insulin secretion and reduced glucagon release, thereby lowering blood glucose levels . On a cellular level, this compound may also inhibit MGL, potentially reducing free fatty acid levels and suppressing inflammation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors such as the patient’s renal function

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gosogliptin involves several key stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-efficiency and high yield. The use of advanced purification techniques ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Gosogliptin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Gosogliptin has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Alogliptin

Comparison: Gosogliptin is unique in its high selectivity and potency as a dipeptidyl peptidase-4 inhibitor. Compared to other gliptins, this compound has shown a favorable pharmacokinetic profile and a lower risk of adverse effects. Its unique chemical structure, particularly the presence of the difluoromethyl group, contributes to its distinct pharmacological properties .

Properties

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEWGXUTRTXFRF-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007213
Record name Gosogliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869490-23-3
Record name Gosogliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869490-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gosogliptin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gosogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08382
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gosogliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOSOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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